molecular formula C10H11FO B3152401 1-fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 73566-46-8

1-fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene

Cat. No.: B3152401
CAS No.: 73566-46-8
M. Wt: 166.19 g/mol
InChI Key: BGCMCUMAIKYHID-UHFFFAOYSA-N
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Description

1-Fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C10H11FO It is a derivative of benzene, where a fluorine atom is substituted at the 1-position and a 2-methylprop-2-en-1-yloxy group is substituted at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene can be synthesized through several methods. One common approach involves the reaction of 1-fluoro-4-hydroxybenzene with 2-methylprop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of hydroxy derivatives or other reduced forms.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Production of quinones or other oxidized compounds.

    Reduction: Generation of hydroxy derivatives or other reduced forms.

Scientific Research Applications

1-Fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity towards these targets. The 2-methylprop-2-en-1-yloxy group can influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.

Comparison with Similar Compounds

    1-Fluoro-4-hydroxybenzene: Lacks the 2-methylprop-2-en-1-yloxy group, resulting in different chemical and biological properties.

    1-Fluoro-4-methoxybenzene: Contains a methoxy group instead of the 2-methylprop-2-en-1-yloxy group, leading to variations in reactivity and applications.

    1-Fluoro-4-[(2-methylprop-2-en-1-yl)oxy]toluene: Similar structure but with a methyl group on the benzene ring, affecting its chemical behavior.

Uniqueness: 1-Fluoro-4-[(2-methylprop-2-en-1-yl)oxy]benzene is unique due to the presence of both the fluorine atom and the 2-methylprop-2-en-1-yloxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-fluoro-4-(2-methylprop-2-enoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCMCUMAIKYHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241846
Record name 1-Fluoro-4-[(2-methyl-2-propen-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73566-46-8
Record name 1-Fluoro-4-[(2-methyl-2-propen-1-yl)oxy]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73566-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4-[(2-methyl-2-propen-1-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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